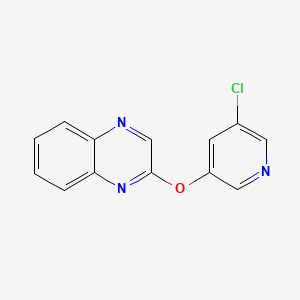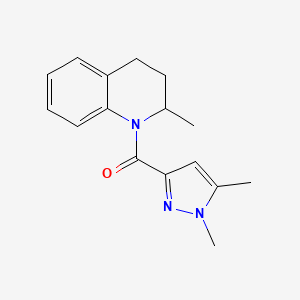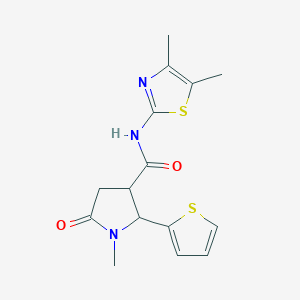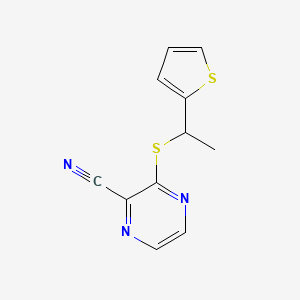
2-(5-Chloropyridin-3-yl)oxyquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloropyridin-3-yl)oxyquinoxaline, also known as CPQ or CPQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. CPQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Aplicaciones Científicas De Investigación
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be used to block the activity of NMDA receptors in in vitro and in vivo experiments, allowing researchers to study the effects of NMDA receptor blockade on synaptic plasticity, learning, memory, and other functions. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has also been used to study the role of NMDA receptors in the pathogenesis of neurological disorders such as epilepsy, Alzheimer's disease, and stroke.
Mecanismo De Acción
2-(5-Chloropyridin-3-yl)oxyquinoxalineX acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of endogenous glycine and reduces the activity of the receptor. NMDA receptors are important for the induction of long-term potentiation (LTP), a process that underlies learning and memory. By blocking NMDA receptor activity, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can impair LTP and disrupt learning and memory processes.
Biochemical and Physiological Effects:
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been shown to have a number of biochemical and physiological effects. For example, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can induce a rapid and reversible blockade of NMDA receptor activity, which can lead to a reduction in synaptic transmission and the inhibition of LTP. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can also reduce the release of glutamate, an excitatory neurotransmitter that is involved in the pathogenesis of various neurological disorders. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can reduce the excitotoxicity and oxidative stress that are associated with neurological disorders such as stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which means that it can be used to study the specific role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is also relatively stable and can be easily synthesized in large quantities. However, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has some limitations as a research tool. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is not selective for specific subtypes of NMDA receptors, which can make it difficult to study the role of specific receptor subtypes.
Direcciones Futuras
There are several future directions for research on 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. One area of research is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of specific receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists in neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Finally, research on the mechanisms of action of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists can provide insights into the regulation of synaptic plasticity, learning, and memory, which can have implications for the development of novel treatments for neurological disorders.
Métodos De Síntesis
2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be synthesized using a multi-step process that involves the reaction of 5-chloropyridine-3-carboxylic acid with 2-hydroxyquinoxaline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with a base such as sodium hydride to produce 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. The purity and yield of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be improved by recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
2-(5-chloropyridin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-9-5-10(7-15-6-9)18-13-8-16-11-3-1-2-4-12(11)17-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJOVFATODTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-3-yl)oxyquinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)

![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)



![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)